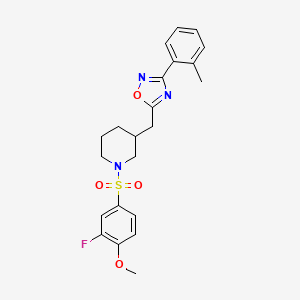
5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole ring, a piperidine moiety with a sulfonyl group, and an o-tolyl substituent. Its molecular formula is C20H24FN3O3S with a molecular weight of approximately 421.48 g/mol. The presence of the 3-fluoro-4-methoxyphenyl group is significant for its biological activity, as fluorine can enhance the lipophilicity and binding affinity of the compound to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their function. This mechanism is crucial for compounds targeting cancer cell proliferation.
- Receptor Binding : The structural features allow for effective binding to receptors involved in cancer pathways, which can lead to the modulation of signaling cascades such as apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.275 µM to 0.417 µM against various cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer) .
- Another research highlighted that compounds similar to this compound demonstrated cytotoxic effects through apoptosis induction via upregulation of p53 and activation of caspase pathways .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5-Oxadiazole Derivative A | MCF7 | 0.275 | Apoptosis induction |
| 5-Oxadiazole Derivative B | PC-3 | 0.417 | EGFR inhibition |
| 5-Oxadiazole Derivative C | SF-295 | 0.350 | Src kinase inhibition |
Inhibition Studies
The compound's ability to inhibit specific enzymes has been investigated:
- EGFR Inhibition : In vitro studies indicated that compounds bearing similar structures inhibited EGFR with IC50 values as low as 0.24 µM .
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives where researchers observed promising anticancer activity:
- Synthesis Methodology : The compounds were synthesized using standard organic reactions involving piperidine and various substituted phenylsulfonyl chlorides.
- Biological Evaluation : Following synthesis, biological assays were performed to assess cytotoxicity against cancer cell lines using MTT assays, revealing significant growth inhibition at low concentrations.
Eigenschaften
IUPAC Name |
5-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-6-3-4-8-18(15)22-24-21(30-25-22)12-16-7-5-11-26(14-16)31(27,28)17-9-10-20(29-2)19(23)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUATEXCIOBLJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














